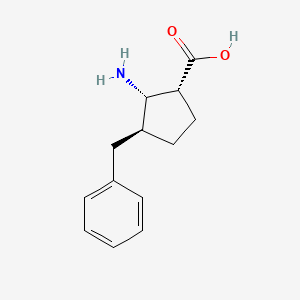![molecular formula C10H9ClN4OS B14220947 N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 828920-75-8](/img/structure/B14220947.png)
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties and biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with thioamides under specific conditions. The reaction is often catalyzed by agents such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) in a solvent like dimethylformamide (DMF) . The process may also involve the use of methylamine to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or blocking receptors. This compound may also interfere with cellular processes by inducing oxidative stress or disrupting membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxamide and its analogs are known for their therapeutic properties.
Uniqueness
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to its specific combination of the thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
828920-75-8 |
|---|---|
Fórmula molecular |
C10H9ClN4OS |
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C10H9ClN4OS/c1-12-9-7(11)14-10(17-9)15-8(16)6-2-4-13-5-3-6/h2-5,12H,1H3,(H,14,15,16) |
Clave InChI |
ZXZXIYVBUIIJEL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
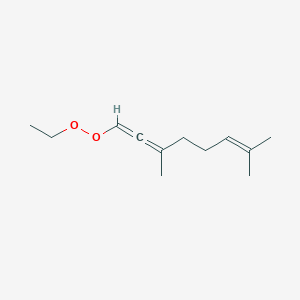

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)


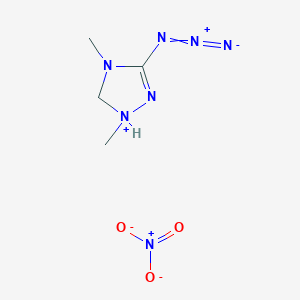
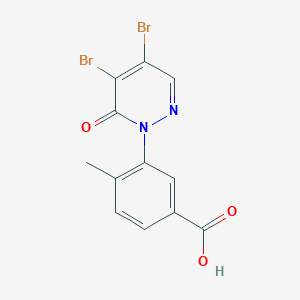
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
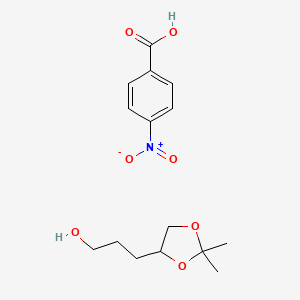
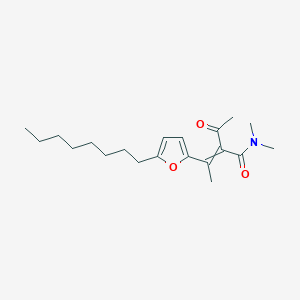
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
